アティサンジテルペン

Atisane diterpenoids belong to a structurally distinct subclass of diterpenoid compounds characterized by a tetracyclic carbon skeleton comprising three six-membered rings and one five-membered ring, with specific methyl group substitutions at C-4 and C-10 positions. This unique framework, biosynthetically derived from geranylgeranyl pyrophosphate (GGPP) via cyclization and oxidative modifications, confers stereochemical complexity and diverse functionalization potential. These compounds are predominantly isolated from Euphorbiaceae and Ranunculaceae plant species, where they contribute to ecological defense mechanisms against herbivores and pathogens.

The pharmacological relevance of atisane diterpenoids stems from their selective modulation of cellular targets. Recent studies highlight their interaction with pro-inflammatory mediators, notably inhibiting NF-κB and COX-2 pathways with IC₅₀ values in the low micromolar range. Additionally, their ability to disrupt mitochondrial membrane potential in cancer cell lines, coupled with low cytotoxicity in non-malignant cells, positions them as promising leads for oncology therapeutics. Structural features such as the C-16 α,β-unsaturated ketone moiety and C-13 hydroxyl group are critical for these bioactivities, as demonstrated by SAR analyses.

From a synthetic standpoint, the intricate stereochemistry of atisane diterpenoids presents challenges in total synthesis, necessitating advanced methodologies such as asymmetric Diels-Alder reactions and enzymatic hydroxylation. However, advancements in biocatalytic systems have enabled semi-synthetic production with >90% enantiomeric excess, enhancing accessibility for preclinical studies.

In research applications, high-purity atisane diterpenoids (>98% HPLC) are utilized as reference standards in metabolomics and as scaffolds for developing targeted protein degraders (PROTACs). Their balanced lipophilicity (LogP ~3.2-4.1) ensures favorable membrane permeability, making them valuable for pharmacokinetic modeling. Continued exploration of their polypharmacological effects and synthetic analogues is expected to expand their utility in both mechanistic studies and therapeutic development.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

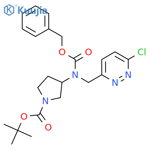

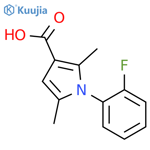

|

Atisan-3-one,16,17-dihydroxy-, (5b,8a,9b,10a,12a)- | 112523-91-8 | C20H32O3 |

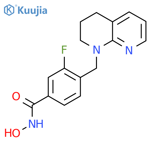

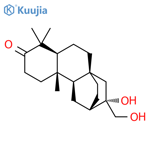

|

Dictysine | 67256-05-7 | C21H33NO3 |

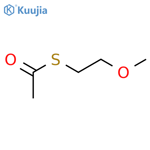

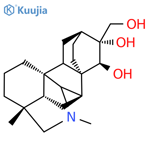

|

Guan-fu base A | 1394-48-5 | C24H31NO6 |

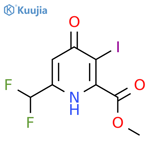

|

Spiramine A | 114531-28-1 | C24H33NO4 |

関連文献

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

推奨される供給者

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

pengshengyueFactory Trade Brand reagents会社の性質: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品